MFCD03130846
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Overview
Description
MFCD03130846 is a complex organic compound that features a thiazole ring, a phenol group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03130846 typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone.
Final Coupling: The final step involves coupling the thiazole derivative with the hydrazone compound under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.
Enzyme Inhibition: Possible inhibitor of certain enzymes due to its ability to form stable complexes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of MFCD03130846 involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **MFCD03130846
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a phenol group, and a hydrazone linkage. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
536727-93-2 |
---|---|
Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5g/mol |
IUPAC Name |
4-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-phenyl-1,3-thiazol-3-yl]phenol |
InChI |
InChI=1S/C24H21N3O3S/c1-29-22-13-8-17(14-23(22)30-2)15-25-26-24-27(19-9-11-20(28)12-10-19)21(16-31-24)18-6-4-3-5-7-18/h3-16,28H,1-2H3/b25-15+,26-24+ |
InChI Key |
WVFWROJDDQXCEB-JZQXFWJQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
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